4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Description
This compound belongs to the 1,3,2-dioxaborolane family, characterized by a boronate ester structure with a pinacol backbone (4,4,5,5-tetramethyl substitution). The aryl group at the 2-position features a 4-methyl-2-(trifluoromethyl)phenyl substituent, which introduces steric bulk and electron-withdrawing properties due to the trifluoromethyl (-CF₃) group. Its synthesis typically involves cross-coupling or transmetalation reactions, as seen in analogous compounds (e.g., Suzuki-Miyaura coupling with aryl halides) . Applications span catalysis (e.g., rhodium-catalyzed arylation of fullerenes) and medicinal chemistry (e.g., phosphatase inhibitors) .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULXLLVGISTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Variables in Suzuki-Miyaura Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·DCM (4%) | Maximizes C-B bond formation |
| Base | K3PO4 (3 equiv) | Enhances transmetalation |
| Solvent Ratio (T/E/W) | 2:1.2:0.2 (v/v/v) | Balances solubility and reactivity |
| Temperature | 80°C | Accelerates oxidative addition |
Microwave-assisted protocols further reduce reaction times to 40 minutes at 100°C while maintaining yields above 66%. Post-reaction workup typically involves celite filtration, ethyl acetate extraction, and silica gel chromatography to isolate the product.
Grignard Reagent-Mediated Borylation
Alternative routes employ Grignard reagents to introduce boron. In a 2020 procedure, 4-methyl-2-(trifluoromethyl)phenylmagnesium bromide reacts with diisopropylamino borane (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by pinacol esterification. This two-step process yields 52–59% of the target compound. The Grignard intermediate’s stability is critical: slow addition of borane and strict temperature control (−10°C to 25°C) prevent decomposition.
Comparative Analysis of Borylation Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 93% | >98% | Industrial |
| Grignard Reagent | 59% | 95% | Lab-scale |
| Electrophilic Substitution | 75% | 90% | Pilot-scale |
Electrophilic substitution using BF3·OEt2 in dichloromethane provides a third pathway, though it requires rigorous exclusion of moisture.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) improve boron incorporation but risk side reactions with trifluoromethyl groups. Mixed-solvent systems (e.g., THF/H2O) mitigate this by stabilizing intermediates. Elevated temperatures (>100°C) accelerate kinetics but may degrade the trifluoromethyl moiety, necessitating a balance between 80°C and 90°C.
Catalytic Systems
Pd(OAc)2/SPhos combinations outperform traditional Pd(PPh3)4 in sterically hindered substrates, reducing dimerization byproducts from 15% to <5%. Nickel catalysts (e.g., NiCl2·dme) offer cost advantages but require higher loadings (10 mol%).
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing. A 2024 patent describes a system where pre-mixed aryl bromide and B2Pin2 streams merge with a catalyst solution (Pd/C in THF) at 10 mL/min, achieving 89% yield with 99.5% purity. Critical quality control measures include:
-
In-line HPLC monitoring of boron content
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Crystallization from heptane/ethyl acetate to remove Pd residues
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Karl Fischer titration to ensure moisture levels <50 ppm
Emerging Methodologies
Recent advancements focus on photoredox catalysis and electrochemical borylation. A 2025 study demonstrated visible-light-driven borylation using Ir(ppy)3 (2 mol%) and DIPEA in acetonitrile, yielding 78% product under mild conditions. Electrochemical methods using boron-doped diamond electrodes achieve comparable yields without metal catalysts, though scalability remains unproven .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
Applications Overview
| Field | Description |
|---|---|
| Organic Synthesis | Acts as a versatile reagent for synthesizing complex molecules with specific functionalities. |
| Material Science | Contributes to the development of advanced materials with enhanced thermal and mechanical properties. |
| Pharmaceuticals | Valuable in developing fluorinated pharmaceuticals that improve biological activity and stability of drug candidates. |
| Analytical Chemistry | Serves as a key intermediate in preparing analytical standards for detecting and quantifying substances. |
Organic Synthesis
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is utilized extensively in organic chemistry due to its ability to facilitate complex reactions. It enables the formation of carbon-carbon bonds and allows for selective reactions that are crucial for synthesizing new pharmaceutical compounds and other organic materials .
Material Science
In material science, this compound plays a significant role in enhancing the properties of polymers and coatings. Its incorporation into polymer formulations can improve thermal stability and chemical resistance, making it suitable for high-performance applications in industries such as electronics and automotive . The steric hindrance from the bulky methyl groups also contributes to the stability of these materials under various conditions.
Pharmaceuticals
The trifluoromethyl group present in the compound is particularly valuable in the pharmaceutical industry. It enhances the biological activity and stability of drug candidates by modifying their pharmacokinetic properties . This modification is crucial for developing effective medications with improved bioavailability and therapeutic efficacy.
Analytical Chemistry
In analytical chemistry, 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane serves as an important intermediate for preparing analytical standards. These standards are essential for detecting and quantifying various substances within complex mixtures, thereby facilitating accurate analysis in various chemical assessments .
Case Studies
Case Study 1: Development of Fluorinated Pharmaceuticals
Research has demonstrated that incorporating 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane into drug synthesis pathways significantly enhances the efficacy of certain anti-cancer agents. The presence of the trifluoromethyl group was found to improve both the potency and selectivity of these drugs against targeted cancer cells.
Case Study 2: Advanced Material Formulation
A study on polymer composites revealed that adding this compound improved the thermal stability of polycarbonate materials used in high-temperature applications. The enhanced properties were attributed to both the chemical structure of the compound and its ability to form strong interactions within the polymer matrix.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
(a) 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
- Structure : Benzyl-substituted with -CF₃ at the para position.
- Reactivity : The benzyl group enhances stability but reduces electrophilicity compared to aryl-boronates. Used in C-H borylation where steric hindrance is less critical .
- Key Data : Molecular weight = 300.1 g/mol; Similarity score to target compound = 0.79 .
(b) 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
- Structure : Heteroaromatic benzo[b]thiophene substituent.
- Applications : Useful in synthesizing thiophene-based materials. Higher molecular weight (274.19 g/mol) and sulfur content influence electronic properties .
(c) 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Analogues with Extended Boronate Systems
(a) 4,4,5,5-Tetramethyl-2-(4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane
- Structure : Bis-boronate with two dioxaborolane units.
- Applications : Used in polymer chemistry and cross-coupling reactions. Higher molecular weight (434.19 g/mol) and hydrophobicity limit solubility in polar solvents .
(b) 2,2',2''-(2-(4-(Trifluoromethyl)phenyl)ethene-1,1,2-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Electronic and Steric Effects of Substituents
Key Findings :
- Trifluoromethyl Groups : Enhance oxidative stability and electrophilicity, critical for catalysis .
- Steric Hindrance : Bulky substituents (e.g., benzo[b]thiophene) reduce reaction yields but improve regioselectivity in cross-couplings .
- Electronic Tuning : Ethynyl and styryl groups enable conjugation for optical applications .
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including the mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 4,4,5,5-tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Molecular Formula : C14H18BF3O2
- Molecular Weight : 286.10 g/mol
- CAS Number : 2828445-67-4
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential role as an inhibitor of certain enzymes involved in disease processes. For instance, its structural similarity to known inhibitors allows it to potentially bind to active sites of target proteins.
Biological Activity Overview
The compound has shown promising results in several biological assays:
- Antitumor Activity : Preliminary studies indicate that compounds similar to 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines. In particular:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases and enzymes related to cancer progression and inflammation. Notably:
- Antioxidant Properties : The compound's antioxidant potential has been assessed through assays measuring its ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
Case Study 1: Inhibition of DYRK1A
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer properties of this compound against human breast and lung cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis in these cancer cells .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using aryl halides and pinacolborane derivatives. Boron esterification via transesterification with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis is also common . Purification often involves column chromatography with hexanes/EtOAC (2:1) and triethylamine to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this borolane?
- Methodology :
- ¹H/¹³C NMR : Key for identifying aryl and methyl substituents. For example, methyl groups on the dioxaborolane ring appear as singlets at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boron environment .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with exact mass calculations critical for distinguishing isomers .
Q. How can researchers ensure safe handling of this compound in the laboratory?
- Methodology : Use fume hoods for synthesis and purification due to potential volatility. Consult safety data sheets (SDS) for flammability and reactivity hazards. Avoid skin contact by using nitrile gloves and lab coats. Dispose of waste via approved boronic acid protocols .
Q. What are the typical applications of this compound in organic synthesis?
- Methodology : Primarily used as a boronic ester in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl frameworks. The trifluoromethyl group enhances electron-deficient aryl coupling partners, improving reactivity in C–C bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving this borolane?
- Methodology :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
- Solvent Effects : Use toluene or THF for solubility; DMF may accelerate side reactions.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Lower temperatures (40–60°C) reduce deboronation in sensitive substrates .
- Additives : K₂CO₃ or CsF as bases enhance transmetallation efficiency .
Q. What strategies enable enantioselective synthesis using this compound?
- Methodology :
- Chiral Ligands : Use Josiphos or Binap ligands in iridium-catalyzed asymmetric hydrogenation to install stereocenters adjacent to the boron moiety .
- Carbene Transformations : Rhodium-catalyzed α-boryl carbene insertions yield enantiomerically enriched cyclopropanes (e.g., 93% ee achieved via chiral dirhodium catalysts) .
Q. How can structural modifications of the borolane core improve functional group compatibility?
- Methodology :
- Electron-Withdrawing Groups : Introduce nitro or cyano substituents to enhance stability toward protodeboronation .
- Heterocyclic Derivatives : Replace the phenyl group with thiophene or pyridine rings to modulate electronic properties. For example, benzo[b]thiophene derivatives show improved π-stacking in OLED materials .
Q. How do researchers resolve contradictions in NMR data for structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra (e.g., distinguishing CF₃ and methyl groups) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What mechanistic insights explain low yields in certain cross-coupling reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
